Oxazol-2-ylboronic acid
Description
Contextualization of Heteroaromatic Boronic Acids in Synthetic Organic Chemistry
Heteroaromatic boronic acids are a class of organic compounds that have become indispensable in modern synthetic chemistry. whiterose.ac.uk They are characterized by a heterocyclic aromatic ring—a ring structure containing atoms of at least two different elements—and a boronic acid functional group (-B(OH)2). These compounds are highly valued for their role in a variety of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netlibretexts.org This powerful reaction allows chemists to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. libretexts.org
The versatility and relatively mild reaction conditions of heteroaromatic boronic acids have made them popular reagents for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netorgsyn.org However, some heteroaromatic boronic acids can be unstable, which has led to the development of more stable derivatives like boronate esters. whiterose.ac.ukscientificupdate.com
Importance of Oxazole (B20620) Core Structures in Bioactive Compounds and Advanced Materials
The oxazole ring, a key component of oxazol-2-ylboronic acid, is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. irjmets.comtandfonline.com This simple structure is found in a surprisingly large number of naturally occurring and synthetic compounds with significant biological activity. researchgate.netbohrium.com Oxazole-containing molecules have been shown to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.netbohrium.comd-nb.info This has made the oxazole scaffold a prime target for drug discovery and development. nih.gov
Beyond their medicinal applications, oxazole-based structures are also important in the field of materials science. irjmets.comresearchgate.net Their unique electronic and photophysical properties have led to their use in the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent probes, and specialized polymers. researchgate.netfinechemical.net The structural rigidity and electron-withdrawing nature of the oxazole ring contribute to the thermal stability and specific electronic characteristics of these materials. researchgate.net
Physicochemical Properties of this compound
The utility of this compound in chemical synthesis is intrinsically linked to its specific physical and chemical characteristics. A comprehensive understanding of these properties is essential for its effective application in research and development.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C3H4BNO3 |
| Molecular Weight | 112.88 g/mol |
| CAS Number | 401895-71-4 |
Crystal Structure and Spectroscopic Data
While detailed crystal structure data for this compound itself is not widely published, analysis of related benzoxazol-2-yl derivatives provides insights. researchgate.netresearchgate.net X-ray crystallography of similar compounds reveals the planar nature of the oxazole ring and the geometry of the boronic acid group. Spectroscopic techniques are crucial for confirming the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the positions of the hydrogen and carbon atoms, while infrared (IR) spectroscopy would identify the characteristic vibrations of the functional groups, such as the O-H and B-O bonds. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further verifying the compound's identity.
Thermal Stability and Analysis
The thermal stability of boronic acids is a critical factor for their storage and use in chemical reactions. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the decomposition temperature and phase transitions of the compound. mdpi.comrsc.org For many boronic acids, there is a tendency to undergo dehydration to form boroxines, which can impact their reactivity. scientificupdate.com Understanding the thermal behavior of this compound is therefore important for optimizing reaction conditions and ensuring consistent results.
Synthesis and Reactivity of this compound
The synthesis of this compound and its subsequent reactivity are central to its application in organic chemistry.
Common Synthetic Routes
A common method for the synthesis of heteroaromatic boronic acids, including this compound, involves a lithiation-boronation sequence. This typically starts with the deprotonation of an oxazole derivative using a strong base like butyllithium, followed by the addition of a boron-containing electrophile such as triisopropyl borate (B1201080). Subsequent hydrolysis then yields the desired boronic acid. thieme-connect.de Another approach involves the use of palladium-catalyzed cross-coupling reactions with a diboron (B99234) reagent. scientificupdate.com
Reactivity Profile
The reactivity of this compound is dominated by the boronic acid functional group, which makes it an excellent coupling partner in various cross-coupling reactions.
This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction. lookchem.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the oxazole ring and a variety of aryl or vinyl halides or triflates. libretexts.orgnih.gov This method is widely used to synthesize complex molecules containing the oxazole moiety, which are of interest in medicinal chemistry and materials science. researchgate.netmdpi.com To circumvent potential stability issues with the boronic acid itself, the more stable pinacol (B44631) ester derivative is often used in these reactions. scientificupdate.comlookchem.com
The Chan-Lam coupling is another important application of this compound. This copper-catalyzed reaction facilitates the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgorganic-chemistry.org In this reaction, the boronic acid couples with amines or alcohols to form the corresponding N-arylated or O-arylated products. nrochemistry.comsioc-journal.cn The Chan-Lam coupling is often advantageous as it can be carried out under milder conditions, sometimes even in the presence of air. wikipedia.orgorganic-chemistry.org
Applications of this compound in Organic Synthesis
The unique properties of this compound have led to its use in several key areas of organic synthesis.
Building Block for Complex Molecule Synthesis
As a stable and reactive building block, this compound provides a direct route to incorporating the oxazole core into larger, more complex molecules. lookchem.com This is particularly valuable in the synthesis of natural products and their analogs, as well as in the creation of novel pharmaceutical candidates. whiterose.ac.uk The ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity makes it a powerful tool for medicinal chemists.
Role in Catalysis
Beyond its role as a building block, this compound and its derivatives can also play a role in catalysis. The oxazole nitrogen atom can act as a ligand, coordinating to a metal center and influencing the outcome of a catalytic reaction. researchgate.net Furthermore, the boronic acid moiety itself can act as a directing group, guiding a reaction to a specific site on the molecule. There is also growing interest in the catalytic potential of boron-containing compounds in a variety of chemical transformations. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
1,3-oxazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBQYBDDNGRAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733796 | |
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891660-66-5 | |
| Record name | 1,3-Oxazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Oxazol 2 Ylboronic Acid and Its Functionalized Derivatives
Direct Carbon-Boron Bond Formation Approaches
Direct methods focus on creating the C-B bond at the C2 position of a pre-existing oxazole (B20620) ring. These strategies are valued for their atom economy and directness.
Halogen-Metal Exchange and Subsequent Borylation (e.g., Lithiation-Borylation)
A traditional and effective strategy for synthesizing boronic acids involves the reaction of organometallic reagents with borate (B1201080) esters. rsc.org The most common approach for oxazol-2-ylboronic acid begins with a 2-halo-oxazole, typically 2-bromo-oxazole. This substrate undergoes a halogen-metal exchange, most frequently using an organolithium reagent like n-butyllithium (n-BuLi), to generate a highly reactive 2-lithio-oxazole intermediate. This step is typically performed at very low temperatures to prevent side reactions. rsc.orgokayama-u.ac.jp
The resulting organolithium species is a potent nucleophile that is then quenched with an electrophilic boron source, such as trialkyl borates like trimethyl borate or triisopropyl borate. rsc.org This forms a boronate ester, which is subsequently hydrolyzed under acidic conditions to yield the final this compound. rsc.org A significant challenge with this method is the low functional group tolerance due to the high reactivity of the organolithium intermediates. rsc.org Furthermore, the thermal instability of these intermediates often necessitates stringent cryogenic conditions, which can be difficult to manage on a large scale. okayama-u.ac.jpresearchgate.net
Table 1: Key Steps in Lithiation-Borylation of 2-Halo-oxazoles
| Step | Description | Reagents | Typical Conditions |
| 1. Halogen-Metal Exchange | Formation of a highly reactive 2-lithio-oxazole intermediate from a 2-halo-oxazole precursor. | n-Butyllithium (n-BuLi) or other organolithium reagents. | Low temperatures (e.g., -78 °C) in an inert solvent like THF. okayama-u.ac.jp |
| 2. Borylation | The organolithium intermediate is trapped with an electrophilic boron source to form a boronate ester. | Trialkyl borates (e.g., B(OMe)₃, B(OiPr)₃). | Maintained at low temperatures. rsc.org |
| 3. Hydrolysis | The intermediate boronate ester is hydrolyzed to the final boronic acid product. | Acidic aqueous work-up. | rsc.org |
Transition Metal-Catalyzed Direct Borylation of Oxazoles (e.g., C-H Borylation, Halogen-Boron Exchange)
To overcome the limitations of lithiation-borylation, transition metal-catalyzed methods have emerged as powerful alternatives. These reactions offer milder conditions and significantly improved functional group tolerance.
C-H Borylation: Direct C-H borylation involves the activation of a carbon-hydrogen bond on the oxazole ring and its subsequent conversion to a carbon-boron bond. This is a highly atom-economical approach as it avoids the need for pre-functionalized halogenated starting materials. rsc.org Iridium-based catalysts, in particular, have been shown to be effective for the C-H borylation of various heteroarenes, including oxazoles. rsc.orgnih.gov These reactions often proceed with high regioselectivity, targeting the most acidic C-H bond, which in many oxazole systems is at the C2 position. rsc.org Palladium catalysts have also been utilized for direct C-H functionalization of oxazoles, enabling couplings under mild conditions. mdpi.comacs.org
Halogen-Boron Exchange (Miyaura Borylation): The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts an organohalide (like 2-bromo-oxazole) into a boronic ester. rsc.org This method is mechanistically related to the Suzuki-Miyaura coupling and involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgresearchgate.net The reaction is known for its exceptional functional group tolerance and reliance on commercially available starting materials. rsc.org
Table 2: Comparison of Transition Metal-Catalyzed Borylation Methods
| Method | Catalyst System (Example) | Substrate | Boron Source | Key Advantages |
| C-H Borylation | Iridium or Palladium complexes rsc.orgmdpi.com | Oxazole | Bis(pinacolato)diboron (B₂pin₂) | High atom economy, avoids pre-halogenation. rsc.org |
| Miyaura Borylation | Pd(dba)₂/ligand | 2-Halo-oxazole | Bis(pinacolato)diboron (B₂pin₂) | Excellent functional group tolerance, reliable. rsc.orgresearchgate.net |
Convergent Synthetic Routes
Convergent strategies involve the synthesis of stable, easy-to-handle precursors, primarily boronic esters, which can then be converted to the desired boronic acid.
Preparation of this compound Pinacol (B44631) Esters
This compound pinacol ester is a key intermediate because it is more stable, easier to purify via chromatography, and more tolerant to various reaction conditions than the corresponding free boronic acid. nih.govlookchem.com These esters are widely used as building blocks in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions to create complex molecular structures. lookchem.com
The synthesis of these pinacol esters is most commonly achieved via the transition metal-catalyzed methods described previously, such as the Miyaura borylation of a 2-halo-oxazole with bis(pinacolato)diboron. rsc.orgresearchgate.net This palladium-catalyzed route provides direct access to the arylboronic ester from the corresponding aryl halide in good yields. researchgate.net Researchers have successfully prepared various oxazolylboronate esters, such as 2-TIPS-oxazol-5-ylboronic acid pinacol ester, using lithiation followed by reaction with an electrophilic boron source. researchgate.net These stable esters serve as versatile reagents for the preparation of oxazole-containing biaryl compounds. researchgate.net
Derivatization and Interconversion Strategies (e.g., Hydrolysis to Boronic Acids)
While boronic esters are valuable for their stability, the free boronic acid is often required for subsequent reactions. The conversion of the stable pinacol ester back to the boronic acid is achieved through hydrolysis. However, the removal of the pinacol protecting group can sometimes be unpredictable. nih.gov
Several methods exist for the deprotection of boronate esters. A common approach involves transesterification, for example, with diethanolamine, followed by acidic hydrolysis. nih.gov This two-step procedure has been shown to be effective and tolerant of various functional groups. nih.gov Another strategy for hydrolyzing pinacol esters involves oxidation of the pinacol to acetone, which can be removed under reduced pressure. rsc.org The stability of boronic esters to hydrolysis can vary; while many are susceptible to degradation in aqueous media, others, like those derived from pinanediol, are known to be highly stable. researchgate.net The controlled hydrolysis of precursors like organotrifluoroborate salts in the presence of silica (B1680970) gel also provides a direct route to arylboronic acids. nih.gov
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes.
Flow Chemistry: The synthesis of this compound via lithiation-borylation often suffers from issues related to the handling of highly reactive and unstable organolithium intermediates. okayama-u.ac.jpresearchgate.net Flow chemistry offers a solution by providing superior control over reaction parameters such as temperature and mixing. researchgate.net The use of microreactors allows for rapid heat dissipation and precise control of residence time, which can suppress side reactions and allow processes that are unmanageable in batch reactors to proceed efficiently, even at elevated temperatures. okayama-u.ac.jp This technology has been successfully applied to the lithiation-borylation of bromo-oxazole to generate the corresponding boronic acid reagent in situ for subsequent telescopic flow synthesis. researchgate.net
Green Chemistry Approaches: Principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds like oxazoles. ijcrt.orgijpsonline.com These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. ijcrt.org Techniques such as microwave-assisted synthesis can dramatically accelerate reaction rates, leading to higher yields in shorter times. mdpi.com Electrochemical synthesis represents another sustainable strategy, as seen in the phosphine-mediated deoxygenative cycloaddition to form oxazoles from carboxylic acids, which avoids transition metals and toxic oxidants. rsc.org For the borylation step, the development of catalytic systems that operate in greener solvents or under solvent-free conditions is an active area of research. ijcrt.org
Flow Chemistry Approaches for Enhanced Synthesis Efficiency
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of boronic acids, particularly those involving unstable or highly reactive intermediates. The synthesis of oxazolylboronic acid derivatives via a lithiation-borylation sequence is a prime example where flow microreactors provide superior control and efficiency compared to batch methods.
A notable application is the cyanide-free continuous-flow synthesis of (5-methyl-2-phenyloxazol-4-yl)boronic acid, which serves as a masked cyanide source. Current time information in Bangalore, IN.rug.nl This process begins with the lithiation of a bromo-oxazole precursor, 4-bromo-5-methyl-2-phenyloxazole, using n-butyllithium (n-BuLi). The resulting highly reactive organolithium intermediate is immediately reacted with a boron source, such as trimethyl borate (B(OMe)₃), to form the boronic acid ester, which is then hydrolyzed to the final product. Current time information in Bangalore, IN.
The use of flow reactors is critical for managing the challenges associated with organolithium chemistry. organic-chemistry.org These reactions are typically exothermic and require cryogenic temperatures (e.g., -78 °C) in batch processing to prevent side reactions. Flow chemistry allows for precise temperature control due to the high surface-area-to-volume ratio of the microreactors, enabling reactions to be conducted under less stringent conditions. organic-chemistry.org Furthermore, the short residence times, often on the order of seconds, minimize the degradation of the unstable lithiated intermediate, leading to higher yields and purity of the desired boronic acid. organic-chemistry.org
Table 1: Flow Chemistry Synthesis of (5-methyl-2-phenyloxazol-4-yl)boronic acid
| Parameter | Details | Source |
|---|---|---|
| Precursor | 4-bromo-5-methyl-2-phenyloxazole | Current time information in Bangalore, IN. |
| Reagents | 1. n-Butyllithium (n-BuLi)2. Trimethyl borate (B(OMe)₃) | Current time information in Bangalore, IN. |
| Method | Lithiation-borylation sequence | Current time information in Bangalore, IN. |
| Technology | Flow microreactor | Current time information in Bangalore, IN.rug.nl |
| Key Advantage | Enhanced control over highly reactive organolithium intermediates, improved safety, and higher efficiency compared to batch processes. | organic-chemistry.org |
| Product | (5-methyl-2-phenyloxazol-4-yl)boronic acid | Current time information in Bangalore, IN. |
Catalytic and Stoichiometric Reactivity of Oxazol 2 Ylboronic Acid in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. fishersci.eslibretexts.org Oxazol-2-ylboronic acid and its derivatives are valuable partners in these reactions, enabling the introduction of the oxazole (B20620) moiety into a wide range of organic molecules. The reactivity and regioselectivity of these couplings are influenced by the specific reaction conditions, the nature of the coupling partners, and the substitution pattern of the oxazole ring.
The substrate scope for the Suzuki-Miyaura coupling involving this compound is broad, encompassing a variety of aryl and heteroaryl halides. Generally, the reactivity of the halide coupling partner follows the order: R-I > R-Br > R-OTf >> R-Cl. fishersci.es The reaction tolerates a wide array of functional groups on both the boronic acid and the halide partner, making it a versatile tool for late-stage functionalization in the synthesis of complex molecules. researchgate.netfrontierspecialtychemicals.com
Regioselectivity becomes a critical consideration when the oxazole core bears multiple halide substituents. For instance, in the case of 2,4-dihalooxazoles, selective coupling at either the C2 or C4 position can be achieved by carefully choosing the palladium catalyst and reaction conditions. rsc.orgacs.org While coupling typically favors the more reactive C2 position, the use of specific ligands, such as Xantphos, can steer the reaction towards the C4 position with high selectivity. rsc.org This catalyst-controlled regioselectivity allows for the modular and predictable synthesis of diversely substituted oxazoles. acs.org For example, a regioselective Suzuki-Miyaura cross-coupling on a 2,4-dihalooxazole can be followed by a Stille coupling at the remaining halogenated position, providing a convergent route to trisubstituted oxazoles. ignited.in
The development of methods for the synthesis of oxazol-4-ylboronates has further expanded the scope of Suzuki-Miyaura couplings, allowing for the formation of oxazole-containing biaryl compounds through coupling with various aryl bromides. researchgate.net Iterative Suzuki-Miyaura coupling strategies, employing oxazolylboronates, have been successfully used to construct complex poly-oxazole structures, which are present in some natural products. researchgate.net
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Oxazole Derivatives
| Oxazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2-Aryl-4-trifloyl-oxazole | Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2,4-Diaryloxazole | Good to Excellent | ignited.in |
| 4-Aryl-2-chloro-oxazole | Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2,4-Diaryloxazole | Good to Excellent | ignited.in |
| 2,4-Dihalooxazole | Arylboronic acid | Pd(Xantphos)Cl₂ | C4-Arylated oxazole | High selectivity | rsc.org |
| Oxazol-4-ylboronate | Aryl bromide | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryloxazole | Moderate to Good | researchgate.net |
| 2-(Triisopropylsilyl)oxazol-5-ylboronic acid ester | Aryl halide | Pd catalyst | 5-Aryloxazole | Not specified | thieme-connect.de |
In addition to traditional cross-coupling reactions with halo-oxazoles, direct C-H arylation has emerged as a more atom-economical approach. beilstein-journals.org This method involves the palladium-catalyzed coupling of an oxazole directly with an arylating agent, such as an aryl bromide or boronic acid, without the need for pre-functionalization of the oxazole ring. organic-chemistry.orgdntb.gov.ua The C2 position of the oxazole is generally the most activated for direct arylation due to its electronic properties. beilstein-journals.org Copper co-catalysts are often employed to facilitate this transformation. organic-chemistry.orgmdpi.com
Deoxygenative coupling strategies offer an alternative pathway for the functionalization of phenols and their derivatives, which can be considered as "greener" alternatives to aryl halides. mdpi.commdpi.com In this context, a phenol (B47542) derivative can be coupled with an organoboron reagent, such as this compound, leading to the formation of a C-C bond and the removal of the oxygen functionality. mdpi.com This approach avoids the use of halogenated starting materials and often generates water as the only byproduct. mdpi.com While direct deoxygenative coupling of phenols is challenging due to the strong C-O bond, activation of the phenol as an ester, carbonate, or carbamate (B1207046) can facilitate the reaction. mdpi.comresearchgate.net
Table 2: Examples of Direct Arylation and Deoxygenative Coupling Involving Oxazoles
| Oxazole/Phenol Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 5-Substituted oxazole | Aryl bromide | Pd(OAc)₂, Cu(OAc)₂ | 2,5-Disubstituted oxazole | High | organic-chemistry.org |
| Benzoxazole (B165842) | Arylboronic acid | Pd(OAc)₂, Cu(OAc)₂, 2,2'-bipyridine | 2-Arylbenzoxazole | High | beilstein-journals.orgmdpi.com |
| Phenol derivative (carbamate) | Arylboronic acid | NiCl₂(PCy₃)₂ | Biaryl | Moderate | mdpi.com |
Nickel-based catalytic systems have gained prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. organic-chemistry.orgorgsyn.org Nickel catalysts can effectively mediate the Suzuki-Miyaura coupling of this compound and its derivatives with a variety of electrophiles, including aryl halides and phenol derivatives. beilstein-journals.orgnih.gov
One notable application is the nickel-catalyzed coupling of O-aryl N,N-diethyl carbamates with arylboronic acids, which proceeds in moderate yields. mdpi.com Furthermore, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed, which involves the formation of a 5-(triazinyloxy)oxazole intermediate followed by a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid. beilstein-journals.org This method provides a convergent and efficient route to structurally diverse oxazoles. beilstein-journals.org Nickel catalysis has also proven effective for the cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation under mild conditions. beilstein-journals.org
Table 3: Examples of Nickel-Catalyzed Cross-Coupling Reactions
| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |
| 5-(Triazinyloxy)oxazole | Arylboronic acid | NiCl₂(dppp) | 2,4,5-Trisubstituted oxazole | Good | beilstein-journals.org |
| O-Aryl N,N-diethyl carbamate | Arylboronic acid | NiCl₂(PCy₃)₂ | Biaryl | up to 52% | mdpi.com |
| Chromene acetal | Arylboronic acid | Ni(cod)₂, PPh₃ | 2-Aryl-2H-chromene | 51-97% | organic-chemistry.org |
| 2-Fluorobenzofuran | Arylboronic acid | Ni(cod)₂, PCy₃ | 2-Arylbenzofuran | Good to excellent | beilstein-journals.org |
The Chan-Lam coupling reaction is a copper-promoted or -catalyzed cross-coupling of an organoboron compound with an amine or an alcohol to form a carbon-heteroatom bond. nrochemistry.comwikipedia.orgambeed.com This reaction is typically carried out under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org While the primary application of the Chan-Lam coupling is the formation of C-N and C-O bonds, copper catalysis can also promote C-C bond formation. rsc.orgresearchgate.net
For instance, copper(II) acetate (B1210297) has been used to promote the coupling of arylboronic acids with phenols to form diaryl ethers. bme.hu More recently, copper(II) fluoride (B91410) has been reported as a more efficient promoter for this transformation, providing higher yields, especially for sterically hindered phenols. bme.hu Copper-promoted cross-coupling has also been utilized for the modification of polymer end-groups, where RAFT polymers are coupled with aryl boronic acids. rsc.org
Table 4: Examples of Copper-Promoted Cross-Coupling Reactions
| Substrate 1 | Substrate 2 | Promoter/Catalyst | Product | Yield (%) | Reference |
| Phenol | Arylboronic acid | Cu(OAc)₂ | Diaryl ether | Moderate | bme.hu |
| Phenol | Arylboronic acid | CuF₂ | Diaryl ether | High | bme.hu |
| Amine | Arylboronic acid | Cu(OAc)₂ | Arylamine | Good | beilstein-journals.org |
| RAFT Polymer | Arylboronic acid | Copper catalyst | Modified Polymer | High conversion | rsc.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. acs.orgnih.gov Boronic acids, including this compound, can participate in various MCRs.
A notable example is the Petasis reaction, a boron-Mannich reaction, which involves the coupling of a boronic acid, an amine, and a carbonyl compound to generate highly functionalized amines. acs.org Another MCR is a Passerini-type three-component coupling of boronic acids, isocyanides, and aldehydes to synthesize α-hydroxyketones. nih.gov Furthermore, a one-pot, three-component synthesis of stereogenic-at-boron fluorophores has been developed using boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. rsc.org The Ugi four-component reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, can also be adapted to include boronic acid derivatives, leading to the formation of complex heterocyclic structures like benzoxazoles. mdpi.com
Multi-Component Reactions (MCRs)
Petasis Borono-Mannich Reactions with Oxazolylboronic Acids
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgnih.govorganic-chemistry.org This reaction is valued for its ability to create highly functionalized amines, including α-amino acids and their derivatives, often with high diastereoselectivity and enantioselectivity. nih.govmdpi.com
The reaction typically proceeds by the condensation of the amine and the carbonyl compound to form an iminium ion. The organoboronic acid then reacts with this electrophilic species. A key feature of the PBM reaction is the formation of a boronate intermediate, which facilitates the transfer of the organic group from boron to the iminium carbon. wikipedia.org When α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity, yielding the anti-product. wikipedia.org This is attributed to the initial reaction of the boronic acid with the chiral hydroxyl group, forming a chiral boronate that directs the intramolecular transfer of the vinyl or aryl group. wikipedia.org
While the general scope of the Petasis reaction is broad, the specific application of this compound in this context provides a pathway to novel heterocyclic structures. The oxazole moiety, a key feature in various biologically active compounds, can be incorporated into complex amine scaffolds using this methodology. The reaction tolerates a wide range of functional groups, making it a valuable tool in combinatorial chemistry and drug discovery. organic-chemistry.org
Carbon-Heteroatom Bond Forming Reactions
Copper-Promoted C-O and C-N Cross-Coupling Reactions
Copper-promoted cross-coupling reactions, particularly the Chan-Lam coupling, have become a cornerstone for the formation of carbon-heteroatom bonds. researchgate.netorganic-chemistry.org These reactions enable the arylation of a wide array of substrates containing N-H and O-H bonds, such as amines, amides, phenols, and alcohols, using arylboronic acids. organic-chemistry.orgrsc.org A significant advantage of these copper-promoted reactions is that they often proceed under mild conditions, sometimes even at room temperature and open to the air. organic-chemistry.org
In the context of this compound, these copper-catalyzed methods provide a direct route to 2-aminooxazoles and 2-alkoxyoxazoles. The general mechanism is believed to involve the formation of a copper(II)-boronic acid complex, followed by ligand exchange with the heteroatom nucleophile and subsequent reductive elimination to furnish the desired product. researchgate.net The reaction's scope and efficiency can be influenced by the choice of copper source, ligands, and reaction conditions. researchgate.net
The application of these methods extends to the synthesis of complex molecules and libraries for drug discovery. For instance, on-DNA copper-promoted C-N cross-coupling reactions have been developed, highlighting the reaction's compatibility with sensitive substrates. nih.gov
| Reactants | Catalyst/Promoter | Product | Reaction Type |
| Arylboronic Acid, Amine/Alcohol | Copper(II) Acetate | Arylated Amine/Ether | Chan-Lam Coupling |
| DNA-conjugated Aryl Iodide, Primary Amines | Cu(I) | DNA-conjugated Arylated Amine | On-DNA C-N Cross-Coupling |
| Methyl 4-amino-3-iodobenzoate, Boronic Acids | Copper | N-arylated product | C-N Cross-Coupling |
Cyanation Reactions Utilizing Oxazole-Based Masked Cyanide Sources
Traditional cyanation methods often rely on highly toxic cyanide reagents. To circumvent this, researchers have developed masked cyanide sources that are safer to handle. One such innovative approach utilizes (5-methyl-2-phenyloxazol-4-yl)boronic acid as a masked cyanide (-CN) source for the cyanation of sp² and sp hybridized carbons. researchgate.netthieme-connect.com
This cyanide-free process involves a Suzuki-Miyaura cross-coupling of the oxazolylboronic acid with aryl, vinyl, or acetylenic halides. researchgate.net The subsequent unmasking of the nitrile functionality is achieved through a [4+2]/retro-[4+2] cycloaddition sequence. researchgate.netthieme-connect.com This method has been successfully implemented in a continuous-flow microreactor system, offering a safe and efficient route to various nitriles. researchgate.netmedscape.com The oxazole-based reagent is stable and can be generated through lithiation-borylation of the corresponding bromo-oxazole. researchgate.net This strategy represents a significant advancement in green chemistry, providing a viable alternative to hazardous cyanation protocols. rsc.org
| Substrate | Reagent | Key Steps | Product |
| Aryl/Vinyl/Acetylenic Halides | (5-methyl-2-phenyloxazol-4-yl)boronic acid | Suzuki-Miyaura Coupling, [4+2]/retro-[4+2] Demasking | Aryl/Vinyl/Acetylenic Nitriles |
Electrophilic and Nucleophilic Activations
Boronic Acid Catalysis (BAC) in Hydroxy Functional Group Activation
Boronic acids are increasingly recognized for their ability to act as catalysts, particularly in the activation of hydroxy functional groups. rsc.orgresearchgate.net This catalytic activation avoids the need for stoichiometric activating agents, leading to more atom-economical and milder reaction conditions. rsc.orgresearchgate.net Boronic acids can activate alcohols and diols through two distinct mechanisms: electrophilic and nucleophilic activation. nih.gov
In electrophilic activation, the boronic acid coordinates to an alcohol, enhancing its leaving group ability and facilitating the formation of a carbocation intermediate that can be trapped by nucleophiles. rsc.orgualberta.ca This has been applied in reactions like Friedel-Crafts-type alkylations. ualberta.ca
Conversely, in nucleophilic activation, a boronic acid can react with a diol to form a tetrahedral boronate adduct. This process increases the nucleophilicity of the diol, enabling it to react with electrophiles. rsc.orgnih.gov
While the broader field of boronic acid catalysis is well-established, the specific use of this compound in this domain offers potential for novel reactivity. The electronic nature of the oxazole ring could influence the Lewis acidity of the boron center, potentially modulating its catalytic activity and selectivity in the activation of hydroxy compounds. The development of specialized boronic acid catalysts, such as those based on benzoxazaborine scaffolds, demonstrates the potential for designing catalysts for specific, mechanistically distinct transformations. nih.gov
Mechanistic Elucidation and Computational Studies on Oxazol 2 Ylboronic Acid Transformations
Understanding Transmetalation Pathways in Cross-Coupling Reactions
Transmetalation is a pivotal step in the catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the transfer of an organic group from the organoboron reagent to the palladium catalyst. chemrxiv.orgwikipedia.org The efficiency and selectivity of this step are highly dependent on the reaction conditions and the nature of the reactants. Two primary pathways have been proposed and extensively studied: the boronate pathway and the oxo-palladium pathway. rsc.orgmdpi.com
Investigation of Boronate Pathway and Oxo-Palladium Pathway
The boronate pathway involves the reaction of a tetracoordinate, nucleophilic boronate species with the palladium(II) halide complex. mdpi.com This boronate is formed in situ by the reaction of the boronic acid with a base. rsc.orgharvard.edu The alternative, the oxo-palladium pathway , postulates that the base reacts with the palladium(II) halide to form a more reactive oxo-palladium species, which then reacts with the neutral boronic acid. rsc.orgmdpi.com
Stoichiometric studies have provided evidence for both pathways. For instance, the reaction between an arylpalladium hydroxide (B78521) complex and an aryl boronic acid (oxo-palladium pathway) has been shown to be rapid. nih.gov Conversely, studies under anhydrous conditions using potassium trimethylsilanolate (TMSOK) as a base have demonstrated that the reaction proceeds via the boronate pathway. nih.gov The consensus in the literature suggests that both pathways are energetically accessible, and the dominant route is contingent on the specific reaction conditions, including the solvent, base, and ligands. nih.gov
Recent investigations into biphasic Suzuki-Miyaura coupling reactions have revealed that the use of phase-transfer catalysts can shift the dominant transmetalation mechanism from the oxo-palladium pathway to the boronate pathway, leading to a significant rate enhancement. nih.gov
| Pathway | Description | Key Intermediates |
| Boronate Pathway | Reaction of a tetracoordinate boronate with a Pd(II) halide complex. mdpi.com | Arylboronate, Arylpalladium(II) halide |
| Oxo-Palladium Pathway | Reaction of an oxo-palladium species with a neutral boronic acid. rsc.orgmdpi.com | Oxo-palladium complex, Arylboronic acid |
Role of Ligands and Base in Catalytic Cycles
Ligands and bases play a critical role in the catalytic cycle of cross-coupling reactions. The choice of ligand can influence the stability and reactivity of the palladium catalyst. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, for example, can promote the formation of monoligated L1Pd(0) species, which are highly active in the oxidative addition step. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, often providing greater stability and electron-donating character than traditional phosphine ligands. wikipedia.org
The base is essential for the activation of the boronic acid but its role is multifaceted. wikipedia.org It can facilitate the formation of the more nucleophilic boronate species required for the boronate pathway. mdpi.comharvard.edu Alternatively, it can generate the reactive oxo-palladium intermediate for the oxo-palladium pathway. rsc.orgmdpi.comharvard.edu The nature and strength of the base can therefore dictate the operative mechanistic pathway.
Studies on Protodeboronation and Stability of Oxazolylboronic Acids
A significant side reaction that can compromise the efficiency of cross-coupling reactions involving boronic acids is protodeboronation, the cleavage of the carbon-boron bond by a proton source. harvard.edunih.gov Understanding the factors that influence the rate of this undesirable reaction is crucial for optimizing reaction outcomes.
Kinetic and Thermodynamic Analysis of Protodeboronation
Kinetic studies have been instrumental in elucidating the mechanisms of protodeboronation. The rate of protodeboronation is highly dependent on the pH of the reaction medium. nih.gov Different protodeboronation pathways can operate under different pH conditions, including acid-catalyzed, base-catalyzed, and even self-catalyzed pathways, particularly when the pH is close to the pKa of the boronic acid. nih.gov
For heteroarylboronic acids, such as those containing an oxazole (B20620) ring, the relative positions of the boron substituent and the heteroatom can significantly influence stability. nih.gov For instance, the protodeboronation rate of 2-pyridyl boronic acid is highest at neutral pH due to stabilizing hydrogen bonding interactions in the zwitterionic form. nih.gov Some boronic acids that are notoriously unstable, like 2-pyridyl boronic acid, can exhibit enhanced stability within specific pH ranges. ljmu.ac.uk
Computational Chemistry (e.g., DFT) for Mechanistic Prediction and Validation
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and validating reaction mechanisms. nih.govacs.org DFT calculations can be used to determine the energy barriers associated with different mechanistic pathways, providing insights into the most likely route a reaction will take. mdpi.com
In the context of protodeboronation, DFT has been used to develop algorithms that can predict the rate of this side reaction for a given boronic acid. nih.govacs.org These models are built upon a general mechanistic framework derived from kinetic studies and can account for various factors, including the electronic and steric properties of the boronic acid. nih.govacs.org For example, a DFT-aided algorithm has been successfully applied to predict the protodeboronation rate of (3,5-dimethyl-1,2-oxazol-4-yl)boronic acid. nih.govacs.org
Reaction Kinetics and Optimization Parameters
A thorough understanding of reaction kinetics is essential for the optimization of any chemical process. acs.org Kinetic studies allow for the determination of reaction orders, rate constants, and the influence of various parameters on the reaction rate. This information is invaluable for identifying optimal reaction conditions that maximize the yield of the desired product while minimizing side reactions like protodeboronation. acs.org
For Suzuki-Miyaura reactions, kinetic analysis can help to elucidate the rate-determining step and identify potential catalyst deactivation pathways. By systematically varying parameters such as catalyst loading, ligand concentration, base concentration, and temperature, a comprehensive kinetic model can be developed. This model can then be used to predict the outcome of the reaction under a given set of conditions and to guide the optimization process.
| Parameter | Influence on Reaction |
| Catalyst Loading | Directly affects the reaction rate; higher loading generally leads to faster reactions but increases cost. |
| Ligand | Influences catalyst stability and activity; can alter the dominant mechanistic pathway. nih.gov |
| Base | Activates the boronic acid; its nature and concentration can determine the transmetalation pathway. wikipedia.orgmdpi.com |
| Solvent | Affects solubility of reactants and catalyst; can influence reaction rates and selectivity. |
| Temperature | Increases reaction rate but can also accelerate catalyst decomposition and side reactions. |
| pH | Crucial for the stability of the boronic acid and can influence the rate of protodeboronation. nih.gov |
Applications of Oxazol 2 Ylboronic Acid Derived Scaffolds in Interdisciplinary Research
Contributions to Medicinal and Pharmaceutical Chemistry
The unique structural features of oxazol-2-ylboronic acid make it a valuable tool in the synthesis of new therapeutic agents. Its derivatives are integral to the creation of complex molecular architectures with significant biological activity.
This compound and its esters are extensively used as building blocks for the synthesis of diverse heterocyclic compounds. lookchem.com These compounds are of great interest in drug discovery due to the prevalence of the oxazole (B20620) motif in pharmacologically active molecules. researchgate.net The ability of this compound pinacol (B44631) ester to participate in Suzuki-Miyaura cross-coupling reactions is particularly noteworthy, as it allows for the efficient creation of complex molecular structures that are key to the development of advanced organic compounds and pharmaceutical agents. lookchem.com This reactivity makes it an important tool for medicinal chemists aiming to construct novel drug candidates. lookchem.com
The versatility of this scaffold is further demonstrated by its use in the synthesis of a variety of heterocyclic systems beyond simple oxazoles, including 1,2-dihydropyridines and pyrroles. finechemical.net This broad applicability underscores its importance as a foundational element in the construction of diverse molecular libraries for drug screening. The development of one-pot synthesis methods, such as the formation of 5-(triazinyloxy)oxazoles followed by Suzuki-Miyaura coupling with boronic acids, has further streamlined the creation of 2,4,5-trisubstituted oxazoles, offering an efficient pathway to structural diversity. beilstein-journals.org
Table 1: Applications of this compound in the Synthesis of Heterocyclic Structures
| Application | Description | Key Reactions | Resulting Structures |
|---|---|---|---|
| Drug Discovery | Serves as a versatile building block for creating novel drug candidates with therapeutic potential. lookchem.com | Suzuki-Miyaura Cross-Coupling lookchem.com | Complex heterocyclic compounds, advanced organic materials. lookchem.com |
| Organic Synthesis | Used for the synthesis of a wide range of heterocyclic compounds. lookchem.com | Suzuki-Miyaura Cross-Coupling lookchem.com | Diverse heterocyclic compounds, including oxazoles, 1,2-dihydropyridines, and pyrroles. lookchem.comfinechemical.net |
The oxazole scaffold is a common feature in a multitude of natural and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net Oxazole derivatives have been shown to interact with various enzymes and receptors within biological systems, making them attractive candidates for the design of new therapeutic agents. researchgate.net
Research has demonstrated that oxazole-containing compounds can exhibit significant cytotoxic activity against various cancer cell lines. For instance, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, with some compounds showing potency comparable to or exceeding that of established drugs like fluorouracil and cisplatin. nih.gov Specifically, certain derivatives have shown high anti-proliferative activity against non-small cell lung cancer and CNS cancer cell lines. biointerfaceresearch.com The mechanism of action for some of these compounds is believed to involve interaction with DNA, leading to the inhibition of cell proliferation.
The structural versatility of this compound allows for its incorporation into various molecular frameworks to develop targeted therapies. For example, it has been explored in the synthesis of kinase inhibitors, a critical class of anticancer drugs. The ability to readily modify the substituents on the oxazole ring provides a pathway to optimize the binding affinity and selectivity of these inhibitors for their target kinases.
Table 2: Examples of Anticancer Activity of Oxazole Derivatives
| Compound Type | Cancer Cell Line(s) | Observed Effect |
|---|---|---|
| Oxazolo[5,4-d]pyrimidine derivatives | HT29 (primary colon adenocarcinoma) | Potent cytotoxicity, exceeding the activity of fluorouracil. nih.gov |
| 4-Arylsulfonyl-1,3-oxazoles | SNB75 and SF-539 (CNS Cancer) | Cytostatic effect. biointerfaceresearch.com |
Oxazole-boronic acid conjugates have been investigated for their potential as fluorescent probes and biosensors. The fluorescence properties of these molecules can be modulated by their interaction with specific analytes, making them useful for detection and imaging applications.
One area of exploration is the development of fluorescent probes for the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). For example, a dimethylamino oxazole boronic acid (DAPOX-PBA) has been synthesized as a potential fluorescent probe. researchgate.net While some oxazole-based probes have shown a "turn-on" fluorescence response in the presence of H₂O₂, challenges remain in achieving the high sensitivity required for biological imaging. researchgate.netnih.gov Specifically, some probes require high concentrations of H₂O₂ to elicit a significant change in fluorescence. researchgate.netnih.gov
Despite these challenges, the unique photophysical properties of benzoxazole (B165842) derivatives make them promising candidates for the development of fluorescent probes. Further research is focused on enhancing the sensitivity and specificity of these probes for various biological targets.
This compound and its derivatives have proven to be valuable precursors in the total synthesis of complex natural products. A notable example is the synthesis of phorbazoles, a class of polychlorinated marine alkaloids that exhibit inhibitory activity against cancer cells. mdpi.comresearchgate.net
The synthesis of phorbazole B, for instance, has been achieved through a strategy that involves the use of an oxazole precursor. mdpi.comresearchgate.netresearchgate.net In this multi-step synthesis, a diiodinated oxazole is coupled with a Boc-protected pyrrole (B145914) boronic acid via a Suzuki-Miyaura reaction. mdpi.com This key step demonstrates the utility of boronic acid chemistry in constructing the complex heterocyclic core of the natural product. The regioselectivity of this coupling reaction is crucial for the successful synthesis of the target molecule. mdpi.com This approach highlights the importance of oxazole-containing building blocks in accessing structurally intricate and biologically active natural products.
Fluorescent Probes and Biosensors Utilizing Oxazole-Boronic Acid Conjugates
Impact on Materials Science and Engineering
The applications of this compound extend beyond the realm of medicine into the field of materials science, where its unique properties are harnessed to create advanced organic materials.
This compound and its derivatives are utilized in the synthesis of functional polymers and other advanced organic materials. finechemical.net These materials can have a wide range of applications, including in coatings and adhesives. finechemical.net The benzoxazole core, with its fused heterocyclic system, can contribute to the optical and electronic properties of materials, making them suitable for applications in organic electronics, photovoltaics, and sensing technologies. vulcanchem.com
Through Suzuki-Miyaura coupling reactions, the benzoxazole moiety can be incorporated into extended conjugated systems, polymers, and supramolecular assemblies. vulcanchem.com This allows for the tuning of their physical and chemical characteristics for specific applications. The development of boronic acid-functionalized copolymers has gained significant attention due to their responsiveness to changes in pH and sugar concentrations, making them suitable for applications such as responsive membranes and sensor materials. researchgate.net Furthermore, oxazole-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs). rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound pinacol ester |
| 1,2-dihydropyridines |
| Pyrroles |
| 5-(triazinyloxy)oxazoles |
| Fluorouracil |
| Cisplatin |
| Dimethylamino oxazole boronic acid (DAPOX-PBA) |
| Hydrogen peroxide |
| Phorbazole B |
| Diiodinated oxazole |
| Boc-protected pyrrole boronic acid |
| (2-Methyl-1,3-benzoxazol-6-yl)boronic acid |
| 3,5-Di(benzo(d)oxazol-2-yl)pyridine |
| 2-Phenylbenzo[d]oxazol-7-yl)boronic acid |
| (N-Boc-pyrrol-2-yl)boronic acid |
| Diiodooxazol |
| t-Butyl 2-(4-iodo-5-(4-(tosyloxy)phenyl)oxazol-2-yl)-1H-pyrrole-1-carboxylate |
| 4-(2-(4,5-Dichloro-1H-pyrrol-2-yl)oxazol-5-yl)phenol |
| 2-chlorooxazole |
| 2-arylazoles |
| 2-TIPS-oxazol-5-ylboronic acid |
| 2,4,5-trisubstituted oxazoles |
| 5-bromothiophene-2-carbaldehyde |
| furan-2-ylboronic acid |
| (Thiophene-2,5-diylbis(oxazole-2,4-diyl))dimethanol |
| ISOXAZOL-4-YLBORONIC ACID |
| Oxazol-4-ylboronic acid |
| 2-(1,3-oxazol-2-yl)propanoic acid |
| Benzo[d]this compound |
| 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile |
| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide |
| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide |
| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
| 2-[2-Phenyl-4-(4-tolylsulfonyl)-1,3-oxazol-5-yl]sulfanylacetamide |
| N-(4-fluorophenyl)-2-[2-phenyl-4-(4-tolylsulfonyl)1,3-oxazol-5-yl]sulfanyl-acetamide |
| 2-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide |
| 2-[4-(Benzenesulfonyl)-2-(4-tolyl)-1,3-oxazol-5-yl]sulfanylacetamide |
| [5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid |
| (9-[4-(diphenylamino)phenyl]carbazol-2-yl)boronic acid |
| 2-(3,5- dibromophenyl)benzo[d]oxazole |
| 2-(3,5- dibromophenyl)benzo[d]thiazole |
| (9-phenyl-9H- carbazol-3-yl)boronic acid |
| dibenzo[b,d]furan-4-ylboronic acid |
| (2-triisopropylsilyl)oxazol-5-yl)boronic acid pinacol ester |
Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
This compound and its derivatives are crucial building blocks in the synthesis of advanced organic materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. Their utility stems from the ability to construct complex, conjugated molecular architectures through reactions like the Suzuki-Miyaura coupling.
A notable example is the synthesis of 3,5-Di(benzo[d]oxazol-2-yl)pyridine, which is produced via a palladium-catalyzed coupling of 3,5-dibromopyridine (B18299) with benzoxazol-2-ylboronic acids. This compound is explored for its application in OLEDs and photovoltaic cells due to its favorable photophysical properties. The benzoxazole groups provide moderate electron-withdrawing characteristics and contribute to a rigid, conjugated structure, which is beneficial for luminescent materials. The central pyridine (B92270) ring further enhances π-π stacking interactions, a key feature for charge transport in thin-film devices.
In the realm of OLEDs, derivatives of this compound are instrumental in creating novel emitters. For instance, researchers have developed deep-blue emitters by incorporating a weak electron-accepting oxazole derivative, 4,5-diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (TPO), into dual-core structures containing anthracene (B1667546) and pyrene. nih.gov The resulting materials, such as TPO-AP, exhibited high photoluminescence quantum yields and were successfully used as the emitting layer in non-doped OLED devices, demonstrating the potential of oxazole-based structures in enhancing electroluminescence and device efficiency. nih.gov
Similarly, various boronic acid derivatives, including those based on oxazole, are widely used to synthesize host materials for phosphorescent OLEDs (PhOLEDs). mdpi.com The Suzuki coupling reaction is a common method for linking carbazole (B46965) units to other aromatic systems using boronic acids to create materials with high thermal stability and suitable energy levels for efficient host-guest energy transfer. mdpi.commdpi.com
In the field of photovoltaics, organic solar cells rely on materials that can efficiently absorb light and transport charge. The molecular scaffolds created from this compound contribute to the development of hole-transporting materials (HTMs) and donor materials in perovskite solar cells (PSCs) and OPVs. nih.govjos.ac.cn The tunability of the electronic properties through chemical synthesis allows for the optimization of energy levels and morphology, which are critical for high power conversion efficiencies. nih.govjos.ac.cn
Table 1: Examples of this compound Derived Compounds in Optoelectronics
| Compound Name | Precursor/Derivative | Application Area | Function |
| 3,5-Di(benzo[d]oxazol-2-yl)pyridine | Benzthis compound | OLEDs, Photovoltaic Cells | Luminescent Material, Active Layer Component |
| (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid | Benzo[d]this compound | OLEDs | Intermediate |
| 4,5-Diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP) | 4,5-diphenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (TPO) | OLEDs | Deep Blue Emitter |
| Carbazole-based hosts | Various aryl boronic acids | Phosphorescent OLEDs | Host Material |
Design of Coordination Compounds and Ligands for Catalysis
The oxazole framework, often synthesized using precursors like this compound, is integral to the design of advanced ligands for coordination chemistry and asymmetric catalysis. The nitrogen atom in the oxazole ring is an effective electron donor, allowing it to form stable complexes with a wide range of transition metals. alfachemic.com These ligands are prized for their modular nature, which allows for fine-tuning of the steric and electronic environment around the metal center, thereby influencing catalytic activity and selectivity. acs.orgbldpharm.com
This compound serves as a key reagent in cross-coupling reactions to build more complex ligand architectures. While not typically the final ligand itself, it enables the fusion of the oxazole moiety with other coordinating groups, such as pyridines or other oxazolines, to create multidentate ligands.
A significant class of these ligands includes pyridine-oxazoline (PyOx) and bis(oxazoline) (BOX) ligands. mdpi.com These are renowned for their effectiveness in asymmetric catalysis, where the chiral center on the oxazoline (B21484) ring, positioned close to the coordinating nitrogen, exerts direct control over the stereochemical outcome of a reaction. acs.orgbldpharm.com
Research has demonstrated the use of ligands derived from oxazole precursors in various catalytic applications. For example, a series of vanadium complexes bearing methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com In this work, the specific placement of substituents on the oxazole and oxazoline rings had a considerable impact on the catalyst's performance and the microstructure of the resulting polymers. mdpi.com This highlights the tunability afforded by these ligand systems.
The versatility of oxazole-containing ligands is further demonstrated by their broad application in reactions such as asymmetric hydrogenation, cyclopropanation, and various cross-coupling reactions. alfachemic.com The development of novel ligands, such as chiral spiro-bisoxazoline, has enabled new iron-catalyzed enantioselective reactions. researchgate.net The ability to synthesize these complex ligands is often reliant on foundational building blocks and synthetic methodologies where boronic acid derivatives play a crucial role.
Table 2: Oxazole-Derived Ligands and Their Catalytic Applications
| Ligand Type / Example | Coordinated Metal (Example) | Catalytic Application |
| (4,5-Dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Vanadium (V) | Ethylene polymerization, Ethylene-norbornene copolymerization |
| Pyridine-Oxazoline (PyOx) Ligands | Iridium (Ir), Palladium (Pd) | Asymmetric hydrogenation, Asymmetric allylic alkylation |
| Bis(oxazoline) (BOX) Ligands | Copper (Cu), Zinc (Zn) | Asymmetric cyclopropanation, Aldol reactions |
| Chiral Spiro-Bisoxazoline Ligands | Iron (Fe) | Enantioselective Si-H bond insertion |
Challenges, Innovations, and Future Research Perspectives
Development of More Efficient and Selective Catalytic Systems
The expansion of the synthetic utility of oxazol-2-ylboronic acid is intrinsically linked to the advancement of catalytic systems that govern its reactivity, most notably in cross-coupling reactions. The pursuit of more efficient and selective catalysts is a paramount objective for chemists in this field.
Exploration of Earth-Abundant Metal Catalysts
Nickel-catalyzed couplings have emerged as a powerful tool for the synthesis of biaryl compounds involving heterocyclic partners. researchgate.net Research has demonstrated that nickel catalysts can effectively couple heterocyclic halides with aryl boronic acids in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). sci-hub.se For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that utilizes a nickel-catalyzed Suzuki-Miyaura coupling of a 5-(triazinyloxy)oxazole intermediate with various boronic acids. umich.edursc.org This method highlights the potential of nickel to facilitate the construction of complex oxazole (B20620) derivatives. umich.edursc.org
Iron-catalyzed reactions represent another economically and environmentally attractive avenue. Iron catalysts have been successfully employed for the direct C-H functionalization of heterocycles, including oxazoles, with organoboron reagents. organic-chemistry.orgacs.orgnih.gov These reactions, often proceeding via a radical mechanism, can be promoted by simple iron salts like iron(II) acetylacetonate. organic-chemistry.orgacs.org While direct arylation of oxazoles at the C2 position has been achieved, the scope and efficiency can be influenced by the electronic nature of the coupling partners. acs.orgresearchgate.net Microwave heating has been shown to significantly accelerate these iron-catalyzed cross-coupling reactions. acs.orgacs.org
Table 1: Comparison of Earth-Abundant Metal Catalysts in Oxazole Functionalization
| Catalyst Metal | Typical Reaction Type | Advantages | Challenges |
| Nickel | Suzuki-Miyaura Coupling | High efficiency, good functional group tolerance, use in greener solvents. sci-hub.seumich.edursc.org | Ligand sensitivity, potential for side reactions. |
| Iron | C-H Functionalization, Cross-Coupling | Low cost, low toxicity, can use O2 as oxidant. organic-chemistry.orgacs.orgresearchgate.net | Often requires higher catalyst loading and longer reaction times, regioselectivity can be a challenge. organic-chemistry.orgacs.org |
| Copper | Tandem Synthesis, Decarboxylative Coupling, Photoredox Catalysis | Versatile reactivity, mild reaction conditions in photoredox systems. acs.orgbeilstein-journals.orgrsc.org | Can require stoichiometric amounts in some reactions, ligand development is ongoing. |
Strategies for Green and Sustainable Synthesis of this compound Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound and its derivatives, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Several strategies are being employed to achieve greener synthesis of oxazole-containing molecules. Microwave-assisted synthesis has proven effective in accelerating reaction times and improving yields for the synthesis of oxazole derivatives, including those derived from p-toluenesulfonylmethyl isocyanide (TosMIC) and aldehydes. dntb.gov.uaijpsonline.comnih.gov This technique often allows for reactions to be conducted in greener solvents like isopropanol (B130326) or even under solvent-free conditions. nih.govacs.org
The use of greener solvents is another key aspect. 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has been successfully used in palladium-catalyzed Suzuki-Miyaura cross-coupling of amides and esters, demonstrating its potential for reactions involving oxazole precursors. nsf.gov The use of deep eutectic solvents, which are biodegradable and have low toxicity, is also being explored for the synthesis of heterocyclic compounds. sci-hub.se
Solvent-free reaction conditions represent an ideal green chemistry approach. durham.ac.ukchemistryviews.org The synthesis of benzoxazole (B165842) derivatives has been achieved under solvent-free microwave irradiation using iodine as an oxidant. acs.org Furthermore, catalyst-free methods for the synthesis of substituted oxazoles in recyclable nonionic liquids like PEG-400 have been reported, offering an environmentally benign alternative. chemistryviews.org Electrochemical methods are also emerging as a sustainable strategy, enabling the synthesis of oxazoles from carboxylic acids without the need for transition metals or chemical oxidants. nih.gov
Exploration of Novel Reactivities and Transformational Pathways
While the Suzuki-Miyaura coupling is the most common application of this compound, researchers are actively exploring new reaction manifolds to expand its synthetic utility.
A significant area of development is the direct C-H activation and functionalization of the oxazole ring. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials, thus improving atom economy. Palladium-catalyzed C-H arylation and alkenylation at the C-2 position of oxazoles have been achieved with high regioselectivity. organic-chemistry.org Iridium-catalyzed C-H borylation is another powerful method for introducing a boronic acid or ester group onto a heteroarene, although its application to oxazoles is still an area of active research. umich.edu
Decarboxylative cross-coupling reactions offer an alternative to traditional cross-coupling methods by using readily available carboxylic acids as coupling partners. acs.orgwikipedia.org This has been successfully applied to the arylation of thiazole- and oxazole-5-carboxylic acids using a palladium/silver bimetallic system. acs.org Cobalt catalysts have also been shown to mediate the decarboxylative C-H benzoylation of oxazoles with α-oxocarboxylic acids. acs.org
Photoredox catalysis is a rapidly growing field that utilizes visible light to initiate novel chemical transformations under mild conditions. rsc.org This strategy has been employed for the C-H arylation of azoles using a dual copper/photoredox catalytic system. rsc.org Furthermore, photoredox catalysis can be used to generate radicals from boronic acids and esters, opening up new avenues for their functionalization beyond traditional two-electron pathways. rsc.orgkuleuven.beresearchgate.net
Advancements in High-Throughput Screening and Combinatorial Synthesis
The demand for new bioactive molecules in drug discovery has driven the development of high-throughput screening (HTS) and combinatorial synthesis techniques. These approaches allow for the rapid generation and evaluation of large libraries of compounds.
Automated and continuous flow synthesis has emerged as a powerful tool for the efficient production of oxazole libraries. acs.orgdurham.ac.uknih.gov Flow reactors offer precise control over reaction parameters, enhanced safety for hazardous reactions, and the ability to integrate purification steps, leading to the rapid synthesis of diverse sets of oxazoles in high yield and purity. durham.ac.ukrsc.orgrsc.org For example, a fully automated flow system has been used to synthesize a library of 4,5-disubstituted oxazoles. durham.ac.uknih.gov
High-throughput screening of these compound libraries is crucial for identifying molecules with desired biological activities. ijpsonline.com Quantitative HTS (qHTS) methodologies can generate concentration-response curves for thousands of compounds in a single experiment, providing a wealth of information on their potency and efficacy. ijpsonline.com Such screening of libraries containing oxazole derivatives has led to the discovery of compounds with potential applications as antipathogenic agents. frontiersin.orgiosrjournals.org
Table 2: Enabling Technologies for Oxazole Library Synthesis and Screening
| Technology | Application to Oxazole Chemistry | Key Advantages |
| Automated Flow Synthesis | Rapid synthesis of diverse oxazole libraries. acs.orgdurham.ac.uknih.gov | Precise reaction control, enhanced safety, integrated purification, scalability. rsc.orgrsc.org |
| High-Throughput Screening (HTS) | Identification of bioactive oxazole derivatives from large libraries. frontiersin.orgiosrjournals.org | Rapid screening of thousands of compounds, generation of structure-activity relationships. ijpsonline.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions.
In the context of reactions involving heterocyclic boronic acids, ML models are being developed to predict the outcomes of Suzuki-Miyaura couplings. acs.orgresearchgate.net These models can be trained on large datasets of known reactions to learn the complex relationships between substrates, catalysts, bases, solvents, and the resulting yield. rsc.org However, studies have also shown that the predictive power of these models can be limited by biases in the literature data. researchgate.netacs.org
A significant challenge in the functionalization of heterocycles is predicting the regioselectivity of a reaction. ML models are being developed to tackle this problem, for instance, in the radical C-H functionalization of heterocycles. researchgate.netnih.gov By learning from computed properties of the reactants, these models can predict the most likely site of reaction with high accuracy, guiding synthetic planning. researchgate.netrsc.orgchemrxiv.org
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Oxazol-2-ylboronic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling precursors, with optimization focusing on catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and temperature control. To ensure reproducibility, document reaction parameters (molar ratios, degassing steps, and heating duration) and validate purity via HPLC or NMR . For large-scale reproducibility, include detailed procedural steps in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹¹B NMR) to confirm boronic acid moiety and oxazole ring integrity.
- Mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 195.1371552 Da) .
- HPLC with UV detection to assess purity (>95% recommended for catalytic applications).
For novel derivatives, include X-ray crystallography data if available .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity, light, and temperature fluctuations. Monitor degradation via TLC or HPLC. Store in anhydrous, dark conditions at -20°C, and use molecular sieves to prevent boronic acid protodeboronation. Document stability data in supplementary files .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state energies. Compare computational results with experimental yields to identify electronic or steric bottlenecks. Use software like Gaussian or ORCA, and validate models against crystallographic data .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound derivatives?
- Methodological Answer : Systematically compare reaction conditions (e.g., base strength, solvent polarity) across studies. Replicate conflicting experiments with controlled variables, and perform statistical analysis (e.g., ANOVA) to identify outliers. Cross-reference with crystallographic or spectroscopic data to rule out structural anomalies .
Q. How does the electronic nature of substituents on the oxazole ring influence boronic acid reactivity?
- Methodological Answer : Synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups. Use Hammett plots to correlate substituent effects with reaction rates in cross-coupling. Validate via ¹¹B NMR to assess boron center electrophilicity .
Q. What in vitro or in vivo methodologies assess the biocompatibility of this compound in drug discovery?
- Methodological Answer : Perform cytotoxicity assays (e.g., MTT on HEK293 or HeLa cells) and evaluate boronic acid-mediated protease inhibition (e.g., proteasome activity assays). For in vivo studies, use murine models to monitor pharmacokinetics and organ-specific toxicity, ensuring compliance with ethical guidelines .
Data Presentation and Reproducibility
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Tabulate observed vs. literature shifts, annotating solvent and instrument variations (e.g., DMSO-d₆ vs. CDCl₃). Include raw data in supplementary materials and discuss potential causes (e.g., tautomerism or pH effects) .
Q. What statistical approaches validate the significance of catalytic performance differences between derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
